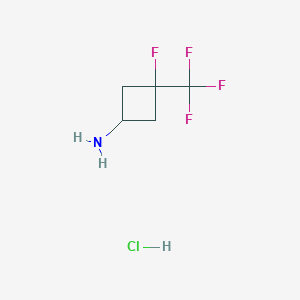

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated cyclobutane derivatives is a topic of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of fluorine-containing cyclobutane derivatives through radical reactions with toluene and hexafluorocyclobutene is described, highlighting the reactivity of fluorocyclobutenes under radical conditions . Additionally, the synthesis of 3-amino-5-fluoroalkylfurans via cyclization of fluorovinamides demonstrates the versatility of fluorinated groups in cyclization reactions . The migratory gem-difluorination of aryl-substituted methylenecyclopropanes to synthesize gem-difluorocyclobutanes further exemplifies the synthetic strategies to introduce fluorine into the cyclobutane ring .

Molecular Structure Analysis

The molecular structure of fluorinated cyclobutanes is characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of these compounds. The papers do not provide direct information on the molecular structure of "3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride," but they do discuss the characterization of related fluorinated compounds using techniques such as NMR and vibrational spectroscopies . These techniques are essential for understanding the electronic environment and conformational preferences of fluorinated cyclobutanes.

Chemical Reactions Analysis

Fluorinated cyclobutanes can undergo various chemical reactions, as indicated by the synthesis and reactivity studies in the provided papers. For example, the radical addition of toluene to fluorocyclobutenes and the synthesis of polyethers through thermal cyclopolymerization of perfluorocyclobutane monomers demonstrate the reactivity of these compounds in both radical and polymerization reactions. The detection of hydrogen fluoride using phosphorus congeners of cyclobutane-1,3-diyl also suggests potential applications in chemical sensing.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclobutanes are influenced by the presence of fluorine atoms. The synthesis of soluble fluoro-polyimides from fluorinated aromatic diamines indicates that these compounds can contribute to the thermal stability and low moisture absorption of polymers. The use of fluorinated cyclobutanes in the synthesis of novel fluorophores with large intrinsic three-photon absorption cross sections also highlights their potential in optical applications.

Relevant Case Studies

The papers provide several case studies that are relevant to the understanding of fluorinated cyclobutanes. For instance, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid as potential PET ligands for tumor detection showcases the application of fluorinated cyclobutanes in medical imaging. The biodistribution studies and uptake in brain tumors provide valuable insights into the biological behavior of these compounds.

Applications De Recherche Scientifique

Synthesis of PET Tracers for Tumor Delineation

Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) is a tumor-avid amino acid synthesized for positron emission tomography (PET). This compound, synthesized through a nucleophilic displacement, showcases high specific activity. Its preparation involves a multi-step process starting from the reaction of benzyl bromide with epichlorohydrin, leading to the creation of diastereomeric 2-benzyloxycyclobutane hydantoins, a crucial step in its synthesis (Shoup & Goodman, 1999).

Trifluoromethylation of Aryl Chlorides

The trifluoromethyl group plays a significant role in pharmaceutical and agrochemical compound design due to its electron-withdrawing properties and ability to influence molecular interaction with proteins. Cho et al. have developed an efficient method for adding CF3 groups to a broad range of aryl substrates using a palladium catalyst. This process facilitates the addition of trifluoromethyl groups to intermediates in pharmaceutical and agrochemical synthesis, significantly impacting the properties of organic molecules (Cho et al., 2010).

Development of Soluble Fluoro-Polyimides

Soluble fluoro-polyimides, derived from the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials, synthesized through a method involving thermal or chemical imidization, offer high-quality and purity polyimide films suitable for various applications (Xie et al., 2001).

Metal-Free Oxy- and Amino-Fluorination

A mild intramolecular fluoro-cyclization reaction of benzylic alcohols and amines has been developed, employing Selectfluor to afford fluorinated heterocycles with 1,3-disubstitution. This method highlights the dual role of Selectfluor as both a fluorine source and a base, crucial for achieving reactivity (Parmar & Rueping, 2014).

Propriétés

IUPAC Name |

3-fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4N.ClH/c6-4(5(7,8)9)1-3(10)2-4;/h3H,1-2,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWHSKXHUJAODT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2542264.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2542265.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2542276.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)

![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2542285.png)